Erbium trichloride hexahydrate physicochemical properties
Erbium trichloride hexahydrate physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of Erbium Trichloride Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Pink Powder
Erbium (III) chloride hexahydrate (ErCl₃·6H₂O) is a fascinating and versatile rare-earth salt, most recognizable by its characteristic pink crystalline appearance.[1][2] For the uninitiated, it is simply another reagent on the shelf. However, for the materials scientist, the chemist, and the drug development professional, it represents a gateway to a world of advanced applications, from next-generation optical amplifiers to innovative nanomedicine platforms.[1][3] Its utility is derived directly from the unique electronic configuration of the erbium (III) ion, which imparts distinct spectroscopic and chemical properties.
This guide moves beyond a simple recitation of data sheet values. As a Senior Application Scientist, my objective is to provide a comprehensive understanding of the core physicochemical properties of erbium trichloride hexahydrate, grounded in both theoretical principles and practical, field-proven insights. We will explore not just what its properties are, but why they are, and how they can be reliably characterized and exploited in a research and development setting.
Section 1: Chemical Identity and Structural Architecture
The foundation of ErCl₃·6H₂O's properties lies in its molecular and crystalline structure. Understanding this architecture is critical for predicting its behavior in various experimental conditions.
Core Identification
A consistent and accurate identification of this compound is the first step in any rigorous scientific endeavor.
| Property | Value | Source(s) |
| Chemical Formula | ErCl₃·6H₂O | [1][2][4] |
| IUPAC Name | Erbium(III) chloride hexahydrate | [4] |
| CAS Number | 10025-75-9 | [1][2] |
| Molecular Weight | 381.71 g/mol | [1][4] |
| Appearance | Pink crystalline powder, crystals, or chunks. | [1] |
Crystalline and Coordination Structure
Erbium trichloride hexahydrate crystallizes in a monoclinic system.[5] This is a crucial detail, as the crystal lattice dictates many of its bulk physical properties. The true chemical insight, however, comes from understanding the coordination environment of the central erbium ion.
In the solid state, the erbium ion is octa-coordinated, forming a complex cation: [Er(H₂O)₆Cl₂]⁺ .[5] The remaining chloride ion (Cl⁻) is located outside this primary coordination sphere, balancing the charge.[5] This is a vital distinction from a simple mixture of ions and water. The direct coordination of water and chloride ligands to the erbium center dictates its solubility, reactivity, and thermal decomposition pathway.
Section 2: Physicochemical Properties: A Quantitative Overview
Here, we delve into the measurable properties that define the compound's behavior in the laboratory.
Solubility Profile
The compound's solubility is a primary consideration for any solution-based application, including nanoparticle synthesis and biological assays.
-
Aqueous Solubility : Erbium trichloride hexahydrate is readily soluble in water.[2][6] The solubility increases with temperature, a common characteristic for many ionic salts.[2] This high aqueous solubility is due to the favorable interactions between the polar water molecules and the charged ions (the [Er(H₂O)₆Cl₂]⁺ complex and Cl⁻).
-
Organic Solvents : It is reported to be easily soluble in ethanol.[7] It is slightly soluble in some other polar organic solvents, but generally insoluble in non-polar solvents.[5][8] This differential solubility is key for purification steps, such as precipitating the compound from a reaction mixture using a less polar solvent.
Thermal Behavior: A Stepwise Decomposition
The term "melts" is often misused for this compound. As a hydrate, it does not have a true melting point but instead undergoes thermal decomposition upon heating.[5] This process is not a single event but a multi-step sequence of dehydration followed by hydrolysis.
Based on studies of similar rare-earth chloride hydrates, the decomposition pathway can be outlined as follows:[9]
-
Stepwise Dehydration : As the temperature increases, the coordinated water molecules are sequentially lost. This typically occurs in stages, for example: ErCl₃·6H₂O → ErCl₃·3H₂O → ErCl₃·H₂O → ErCl₃
-
Hydrolysis : At higher temperatures (generally above 200°C), the remaining water or atmospheric moisture can react with the anhydrous or partially hydrated erbium chloride to form erbium oxychloride (ErOCl) and hydrogen chloride (HCl) gas.[9] ErCl₃ + H₂O → ErOCl + 2HCl(g)
This hydrolysis is a critical consideration. If the goal is to produce anhydrous ErCl₃, the heating must be done under a vacuum or in the presence of a dehydrating agent (like thionyl chloride) or via the "ammonium chloride route" to prevent the formation of the highly stable oxychloride.[5]
Spectroscopic Signature
The Er³⁺ ion possesses a unique set of sharp and distinct absorption bands in the UV-Visible and Near-Infrared (NIR) regions. This is due to the 4f electronic transitions, which are shielded from the ligand environment by the outer 5s and 5p orbitals.
-
UV-Vis-NIR Absorption : An aqueous solution of ErCl₃·6H₂O exhibits characteristic absorption peaks. A prominent peak is often observed around 379 nm, which can be used for quantitative analysis.[10] Other significant absorptions corresponding to transitions from the ⁴I₁₅/₂ ground state occur at approximately 488 nm (⁴F₇/₂), 522 nm (²H₁₁/₂), and 654 nm (⁴F₉/₂).[11][12]
-
FTIR and Raman Spectroscopy : These vibrational techniques are excellent for confirming the presence of water of hydration and for characterizing the overall compound structure. FTIR is particularly sensitive to the O-H stretching and bending modes of the coordinated water molecules.[13] Raman spectroscopy can provide complementary information and is less susceptible to interference from aqueous solutions.[14]
Section 3: Handling, Storage, and Experimental Protocols
As a Senior Application Scientist, I cannot overstate the importance of proper handling. The quality of your results is directly linked to the integrity of your starting material.
Safe Handling and Storage
-
Hygroscopicity : Erbium trichloride hexahydrate is hygroscopic, meaning it readily absorbs moisture from the air.[6] This is its most critical handling property. Exposure to atmospheric moisture can lead to clumping and alter its effective molecular weight, leading to errors in concentration calculations.
-
Storage : Always store the compound in a tightly sealed container in a cool, dry place, preferably within a desiccator.
-
Safety : ErCl₃·6H₂O is an irritant to the skin, eyes, and respiratory system.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. When handling the powder, work in a well-ventilated area or a fume hood to avoid inhalation.
Protocol 1: Preparation of a Standard Aqueous Solution (0.1 M)
This protocol is fundamental for nearly all subsequent applications. Its accuracy is paramount.
Causality : Because the material is hygroscopic, simply weighing it out and assuming the hexahydrate formula can lead to concentration errors. This protocol uses a gravimetric approach to determine the precise concentration.
Materials :
-
Erbium (III) chloride hexahydrate (ErCl₃·6H₂O)
-
Analytical balance (4 decimal places)
-
100 mL volumetric flask (Class A)
-
Deionized water
-
Weighing boat
Procedure :
-
Approximate Weighing : On the analytical balance, weigh approximately 3.82 g of ErCl₃·6H₂O into a weighing boat. Record the exact mass to four decimal places (e.g., 3.8172 g).
-
Dissolution : Carefully transfer the weighed powder into the 100 mL volumetric flask. Use a small amount of deionized water to rinse the weighing boat and ensure all the solid is transferred into the flask.
-
Solubilization : Add approximately 50-70 mL of deionized water to the flask. Swirl gently until all the pink solid has completely dissolved.
-
Dilution to Volume : Carefully add deionized water until the bottom of the meniscus is precisely on the calibration mark of the flask. Use a dropper for the final additions to avoid overshooting the mark.
-
Homogenization : Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Concentration Calculation : Calculate the exact molarity of your solution using the precise mass you weighed.
-
Molarity (M) = (Mass of ErCl₃·6H₂O) / (381.71 g/mol * 0.100 L)
-
Protocol 2: Characterization by UV-Vis Spectrophotometry
This protocol validates the identity and concentration of the prepared solution.
Causality : Beer-Lambert Law (A = εbc) states that absorbance is directly proportional to concentration. By measuring the absorbance at a characteristic λₘₐₓ, we can confirm the presence of Er³⁺ and quantify its concentration.
Materials :
-
Prepared standard ErCl₃·6H₂O solution
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Deionized water (for blank)
Procedure :
-
Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.
-
Blanking : Fill a quartz cuvette with deionized water. Place it in the spectrophotometer and perform a baseline correction (zero absorbance) across the desired wavelength range (e.g., 300 nm to 700 nm).
-
Sample Measurement : Rinse the sample cuvette with a small amount of your prepared erbium solution, then fill it. Place it in the spectrophotometer.
-
Spectrum Acquisition : Scan the sample across the wavelength range.
-
Data Analysis :
-
Confirm the presence of the characteristic sharp absorption peak for Er³⁺ at ~379 nm.[10]
-
Record the absorbance value at this λₘₐₓ. This value can be used for future concentration checks or to create a calibration curve.
-
Section 4: Applications in Research and Drug Development
The unique properties of ErCl₃·6H₂O make it a valuable precursor in several advanced research areas.
Precursor for Upconversion Nanoparticles (UCNPs)
One of the most exciting applications is in the synthesis of UCNPs, such as NaYF₄:Yb,Er. These materials absorb low-energy NIR light and emit higher-energy visible light, a property highly sought after for bioimaging.
Causality : In this system, ErCl₃·6H₂O serves as the source for the Er³⁺ dopant, which acts as the emitter. Ytterbium (Yb³⁺) is used as a sensitizer, efficiently absorbing 980 nm light and transferring the energy to the nearby Er³⁺ ions, which then emit visible light. This process avoids the autofluorescence of biological tissues, leading to high-contrast images.
A typical synthesis involves the thermal decomposition of rare-earth precursors in a high-boiling point solvent like 1-octadecene with a capping agent like oleic acid.[1]
Role in Drug Delivery Systems
Erbium-doped nanoparticles are being explored for roles in theranostics—combining therapy and diagnostics. ErCl₃·6H₂O is a common starting material for creating these nanoparticles.[1] For instance, UCNPs can be coated with a mesoporous silica shell, which can be loaded with a drug. The nanoparticle acts as an imaging agent to track its location, and the drug can be released at a target site, potentially triggered by an external stimulus.
Protocol 3: Simplified Synthesis of PEGylated Erbium Nanoparticles
This protocol provides a conceptual framework for creating biocompatible erbium-containing nanoparticles for potential drug delivery research.[15]
Causality : This method uses a precipitation reaction between Er³⁺ ions and an organic ligand (8-hydroxyquinoline) to form nanoparticles. A polyethylene glycol (PEG) coating is then added. PEGylation is a standard technique used to increase the circulation time and reduce the immunogenicity of nanoparticles in biological systems.
Materials :
-
Erbium (III) chloride hexahydrate (ErCl₃·6H₂O)
-
8-Hydroxyquinoline
-
Ethanol
-
0.1 M Sodium hydroxide (NaOH) solution
-
Polyethylene glycol (PEG)
Procedure :
-
Precursor Solutions :
-
Prepare a solution of ErCl₃·6H₂O in ethanol (e.g., 0.05 M).
-
Prepare a solution of 8-hydroxyquinoline in ethanol (e.g., 0.15 M).
-
-
Precipitation : Heat the erbium chloride solution to ~60°C while stirring. Slowly add the 8-hydroxyquinoline solution dropwise.
-
pH Adjustment : Adjust the pH of the mixture to ~8 using the 0.1 M NaOH solution. A precipitate of the erbium-quinoline complex will form.
-
PEGylation : Add a solution of PEG to the nanoparticle suspension and continue stirring at 60°C for several hours to allow the PEG to coat the nanoparticle surface.
-
Purification : The resulting PEGylated nanoparticles are then purified, typically through centrifugation and washing cycles to remove unreacted precursors, before characterization and use.
Conclusion
Erbium (III) chloride hexahydrate is far more than a simple chemical. It is an enabling material whose value is unlocked through a deep understanding of its physicochemical properties. Its monoclinic crystal structure, which houses the [Er(H₂O)₆Cl₂]⁺ complex, dictates its solubility and thermal behavior. Its shielded 4f electronic transitions provide a unique spectroscopic fingerprint that is not only useful for characterization but is the very source of its utility in advanced optical materials and bioimaging agents. By employing rigorous, validated protocols for its handling, preparation, and application, researchers can confidently leverage the unique properties of the erbium ion to push the boundaries of science and drug development.
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